2,2-Diisopropyl-1,3-dioxolane
Overview
Description
2,2-Diisopropyl-1,3-dioxolane is an organic compound with the molecular formula C9H18O2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 2,2-Diisopropyl-1,3-dioxolane consists of nine carbon atoms, eighteen hydrogen atoms, and two oxygen atoms . The IUPAC Standard InChI isInChI=1S/C9H18O2/c1-7(2)9(8(3)4)10-5-6-11-9/h7-8H,5-6H2,1-4H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Diisopropyl-1,3-dioxolane include a density of 0.9±0.1 g/cm3, a boiling point of 169.9±8.0 °C at 760 mmHg, and a vapour pressure of 2.0±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.0±3.0 kJ/mol, a flash point of 54.8±12.3 °C, and an index of refraction of 1.429 .Scientific Research Applications
Chromatographic Separation and PMR Spectroscopy
2,2-Diisopropyl-1,3-dioxolane is involved in the separation of stereoisomeric 1,3-dioxolanes. This process is enhanced by using circulatory gas-liquid chromatography (GLC) with high efficiency. Proton magnetic resonance (PMR) spectroscopy aids in identifying isomers based on chemical shift differences. Thermodynamic parameters of these stereoisomers have been determined, showing minor variations in characteristics (Zabokritskii, Bukin, & Rudenko, 1982).
Lipase-Catalyzed Acylation
In research involving optically active 1,3-dioxolane-4-methanols, 2,2-Diisopropyl-1,3-dioxolane's derivatives have been studied for lipase-catalyzed acylation. This process is significant in the stereochemical outcome of acylation, particularly in monosubstituted compounds (Vänttinen & Kanerva, 1996).
Reactions with Grignard Reagents
The reaction of 2-ethyl-1,3-dioxolane with Grignard reagents, such as ethylmagnesium bromide, has been studied, focusing on the kinetics and mechanism. This research highlights the influence of solvation and the coordination complexes involved in the reaction, revealing insights into the reaction's transition states and rates (Westera, Blomberg, & Bickelhaupt, 1974).
Enhancement in Liquid Crystals
1,3-Dioxolane-terminated liquid crystals, including derivatives of 2,2-Diisopropyl-1,3-dioxolane, have been shown to significantly increase the positive dielectric anisotropy and birefringence of tolane-liquid crystals. The introduction of 1,3-dioxolane as a terminal group results in enhanced properties such as lower threshold voltage, wider nematic range, and higher birefringence, making them suitable for various applications in liquid crystal displays and related technologies (Chen et al., 2015).
Anionic Living Polymerization
2,2-Diisopropyl-1,3-dioxolane is involved in the anionic living polymerization of certain methacrylates. This process includes the protection of hydroxy groups in a dioxolane form, leading to the synthesis of polymers with specific properties. Such polymerization techniques are essential for creating specialized polymers with tailored characteristics (Mori, Hirao, & Nakahama, 1994).
Renewable Fuel Applications
Research has also explored the potential of 2,2-Diisopropyl-1,3-dioxolane derivatives in renewable fuel applications. For instance, 2,3-Butanediol can be dehydrated to form a mixture of dioxolanes, including 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes and 4,5-dimethyl-2isopropyl dioxolanes, which exhibit properties comparable to high octane gasoline. These dioxolane mixtures have potential as sustainable gasoline blending components, diesel oxygenates, and industrial solvents (Harvey, Merriman, & Quintana, 2016).
Oxidation Studies in Biofuel Production
The oxidation of 1,3-dioxolane, a component derivable from 2,2-Diisopropyl-1,3-dioxolane, has been studied in the context of biofuel production. This research provides valuable insights into the ignition delay times and combustion chemistry, crucial for developing novel biofuels (Wildenberg et al., 2020).
properties
IUPAC Name |
2,2-di(propan-2-yl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(2)9(8(3)4)10-5-6-11-9/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYJJEWTEPSHGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(OCCO1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196072 | |
Record name | 2,2-Diisopropyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diisopropyl-1,3-dioxolane | |
CAS RN |
4421-10-7 | |
Record name | 2,2-Bis(1-methylethyl)-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4421-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Diisopropyl-1,3-dioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004421107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4421-10-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158333 | |
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Record name | 2,2-Diisopropyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diisopropyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2-Diisopropyl-1,3-dioxolane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3BBP6TFP3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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